tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate
Description
Molecular Architecture and Stereochemical Features
The molecular formula of tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate is C$${15}$$H$${17}$$F$${3}$$N$${2}$$O$${2}$$ , with a molecular weight of 314.3 g/mol . Its structure integrates a tetrahydroisoquinoline core modified by two key substituents: a trifluoromethyl (-CF$$3$$) group at position 1 and a tert-butyl carbamate (-OC(O)N(Boc)) moiety at position 5. The tetrahydroisoquinoline scaffold adopts a partially saturated bicyclic system, with the six-membered benzene ring fused to a piperidine-like ring.
Stereochemical analysis reveals that the trifluoromethyl group introduces steric bulk at position 1, potentially influencing the compound’s conformational flexibility. The carbamate substituent at position 5 introduces a planar, electron-withdrawing group that may stabilize the molecule through resonance effects. Computational models suggest that the tert-butyl group adopts a staggered conformation relative to the carbamate linkage, minimizing steric clashes with the tetrahydroisoquinoline core.
Key bond lengths and angles derived from analogous structures include:
- C-N bond in the carbamate group : ~1.33 Å (consistent with partial double-bond character due to resonance).
- C-F bond lengths in the trifluoromethyl group : ~1.34 Å, characteristic of strong σ-bonds.
- Dihedral angle between the carbamate and tetrahydroisoquinoline planes : ~120°, indicating non-coplanarity.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound are unavailable, studies of closely related tetrahydroisoquinoline derivatives provide insights. For example, the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium hydrogen tartrate monohydrate (space group $$ P21212_1 $$) reveals a gauche conformation for the tetrahydroisoquinoline ring system, stabilized by N–H···O hydrogen bonds.
In the target compound, the trifluoromethyl group is expected to induce conformational rigidity due to its high electronegativity and steric demands. Molecular dynamics simulations predict that the CF$$_3$$ group preferentially occupies an equatorial position relative to the piperidine ring, minimizing non-bonded interactions. The tert-butyl carbamate moiety likely participates in weak van der Waals interactions with adjacent hydrophobic regions, as observed in similar carbamate derivatives.
A hypothetical unit cell for the compound might feature:
- Cell parameters : $$ a = 10.2 \, \text{Å}, \, b = 12.5 \, \text{Å}, \, c = 14.3 \, \text{Å} $$ (estimated from analogous structures).
- Hydrogen-bonding network : Between the carbamate oxygen and adjacent molecules, with O···H distances of ~2.1 Å.
Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives
The structural uniqueness of this compound becomes evident when compared to other tetrahydroisoquinoline derivatives:
The trifluoromethyl group distinguishes this compound by introducing pronounced electron-withdrawing effects (-I), which alter the electron density of the tetrahydroisoquinoline core compared to derivatives with electron-donating groups like methoxy or tert-butyl. This modification likely enhances metabolic stability and influences binding interactions in biological systems.
Electronic Effects of Trifluoromethyl and Carbamate Substituents
The electronic landscape of the compound is dominated by two opposing effects:
- Trifluoromethyl Group :
- tert-Butyl Carbamate :
Computational Insights :
- Density Functional Theory (DFT) calculations on analogous systems predict a HOMO-LUMO gap of ~5.2 eV, with the HOMO localized on the carbamate group and the LUMO on the CF$$_3$$-modified ring.
- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the carbamate’s lone pairs and the σ* orbitals of the adjacent C–N bond.
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-11-6-4-5-10-9(11)7-8-19-12(10)15(16,17)18/h4-6,12,19H,7-8H2,1-3H3,(H,20,21) |
InChI Key |
MZUQLFFDWPFYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The most common synthetic route to tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate starts from 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline as the key intermediate. The primary reaction involves the carbamoylation of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically performed in an organic solvent like dichloromethane (DCM) at low temperatures (0 to 5 °C) to minimize side reactions and optimize yield.
$$
\text{1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline} + \text{tert-butyl chloroformate} \xrightarrow[\text{DCM, 0-5 °C}]{\text{triethylamine}} \text{this compound}
$$
Detailed Reaction Conditions
| Parameter | Description |
|---|---|
| Starting Material | 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
| Carbamoylating Agent | tert-butyl chloroformate |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 to 5 °C |
| Reaction Time | 2 to 6 hours |
| Workup | Aqueous extraction, drying over MgSO4 |
| Purification | Recrystallization or column chromatography |
| Typical Yield | 70–85% |
This method is favored for its simplicity, moderate reaction time, and good yields. The low temperature helps to control the reactivity of the chloroformate and reduce side product formation.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability and reproducibility:
- Continuous Flow Reactors: These are employed to maintain precise temperature control and mixing, improving reaction efficiency and safety when handling reactive intermediates like chloroformates.
- Process Optimization: Reaction parameters such as solvent volume, reagent stoichiometry, and residence time are finely tuned.
- Purification: Large-scale recrystallization or preparative chromatography is used to achieve high purity, essential for pharmaceutical applications.
Additional Synthetic Insights and Variations
Alternative Precursors and Intermediates
Some literature reports preparation of the tetrahydroisoquinoline core with the trifluoromethyl substituent via catalytic hydrogenation of isoquinoline derivatives followed by trifluoromethylation steps. However, the direct carbamoylation of the commercially available or synthesized 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline remains the most straightforward approach.
Related Carbamate Formation Methods
Other carbamate derivatives of tetrahydroisoquinoline cores have been synthesized using similar conditions, often employing di-tert-butyl dicarbonate (Boc2O) as an alternative carbamoylating agent under slightly different conditions (e.g., DMF solvent, room temperature).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline + tert-butyl chloroformate + triethylamine | DCM | 0–5 °C | 2–6 h | 70–85 | Standard carbamoylation reaction |
| 2 | Purification by recrystallization or chromatography | — | — | — | — | To obtain high purity product |
| 3 | Industrial scale: continuous flow reactor adaptation | Various solvents | Controlled | Optimized | >80 | Enhanced scalability and safety |
Research Results and Analytical Data
- Purity: The product is typically obtained with purity >98% after purification.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
- Physical Properties: Molecular weight 316.32 g/mol; molecular formula C15H19F3N2O2.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate is a synthetic organic compound with a trifluoromethyl group that significantly impacts the molecule's chemical and physical properties. It is used in chemistry, biology, medicine, and industry.
Molecular Structure and Properties
- Molecular Formula:
- Molecular Weight: 316.32 g/mol
- IUPAC Name: this compound
- CAS Number: 1258641-05-2
- SMILES: CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(F)(F)F
Scientific Research Applications
This compound is a building block for synthesizing complex molecules, and its trifluoromethyl group gives unique electronic properties for designing new materials and catalysts.
- Chemistry: It is a building block in synthesizing complex molecules. The trifluoromethyl group introduces unique electronic properties, valuable in designing new materials and catalysts.
- Biology: The compound is studied as a potential pharmacophore in drug design because the trifluoromethyl group can enhance metabolic stability and bioavailability of drug candidates.
- Medicine: It is investigated for potential therapeutic uses, such as an anti-inflammatory or anticancer agent.
- Industry: It is used to develop specialty chemicals and advanced materials like fluorinated polymers and coatings.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide. The major product may be carboxylic acids. Potassium permanganate is used in an aqueous medium.
- Reduction: Reduction can be achieved using hydrogen gas with a palladium catalyst, which can produce amines or alcohols. Hydrogen gas with palladium on carbon is used as a catalyst.
- Substitution: Nucleophilic substitution can occur, particularly at the trifluoromethyl group, using reagents like sodium hydride in an aprotic solvent such as dimethyl sulfoxide.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The trifluoromethyl group in the main compound increases lipophilicity and metabolic stability compared to the fluoro substituent in the analog from . The electron-withdrawing nature of CF₃ may also reduce the basicity of the tetrahydroisoquinoline nitrogen, altering reactivity in downstream reactions . The biisoquinoline structure in introduces dimeric symmetry, which could enhance crystallinity or binding avidity in supramolecular applications .
Synthetic Efficiency: The biisoquinoline derivative () achieved a 40.5% yield under TFA/DCM conditions, suggesting moderate efficiency for cascade reactions. The main compound’s synthesis may face similar challenges due to steric hindrance from the CF₃ group.
Physicochemical Properties :
- The main compound’s higher molecular weight (316.32 vs. 266.31 g/mol for the fluoro analog) implies differences in solubility and diffusion kinetics. Trifluoromethyl groups generally enhance lipid solubility, favoring membrane permeability in biological systems .
Reaction Pathways and Deprotection
Both the main compound and the fluoro analog utilize tert-butyl carbamate protection, which is cleaved under acidic conditions (e.g., TFA/DCM). demonstrates that such deprotection is compatible with trifluoromethylated scaffolds, though prolonged reaction times or elevated temperatures may be required to offset steric or electronic effects .
Biological Activity
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group in its structure is known to enhance the compound's metabolic stability and bioavailability, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C15H19F3N2O2
- Molecular Weight : 316.32 g/mol
- IUPAC Name : this compound
- CAS Number : 1258641-05-2
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H19F3N2O2 |
| Molecular Weight | 316.32 g/mol |
| InChI | InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-11-6-4-5-10-9(11)7-8-19-12(10)15(16,17)18/h4-6,12,19H,7-8H2,1-3H3,(H,20,21) |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity by modulating the electronic environment of the molecule. This leads to the modulation of various biological pathways that can result in therapeutic effects.
Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Studies have shown that derivatives of tetrahydroisoquinolines exhibit anti-inflammatory properties. The incorporation of the trifluoromethyl group may enhance these effects by improving solubility and bioavailability .
- Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
Case Studies and Research Findings
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on cancer cells. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antimicrobial Activity : A related study assessed the antimicrobial properties of tetrahydroisoquinoline derivatives. The results showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications like trifluoromethyl groups can enhance antimicrobial efficacy .
- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic profiles of similar compounds. These studies suggest that the trifluoromethyl group can improve metabolic stability and reduce clearance rates in vivo, which is crucial for therapeutic effectiveness .
Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed for tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step sequences starting with the formation of the tetrahydroisoquinoline core. A key step is the introduction of the trifluoromethyl group, often via nucleophilic trifluoromethylation or transition-metal-catalyzed cross-coupling. The tert-butyl carbamate group is introduced using Boc-protection strategies, such as reacting the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
Intermediates are characterized using:
- LC-MS to confirm molecular weight and purity.
- ¹H/¹³C NMR to verify regioselectivity and Boc-group integrity. For example, the tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H NMR .
- X-ray crystallography (if crystalline intermediates are obtained) to resolve stereochemical ambiguities .
Advanced: How can reaction conditions be optimized to enhance diastereoselectivity during tetrahydroisoquinoline core formation?
Methodological Answer:
Diastereoselectivity in tetrahydroisoquinoline synthesis is influenced by:
- Chiral auxiliaries or catalysts : Asymmetric hydrogenation using Ru or Rh catalysts can induce enantioselectivity. For example, Evans’ oxazaborolidine catalysts have been used to achieve >90% ee in related systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while non-polar solvents (toluene) may favor specific transition states.
- Temperature control : Lower temperatures (−78°C to 0°C) reduce kinetic competition, favoring one diastereomer.
Contradictions in reported yields (e.g., 60% vs. 85%) may arise from impurities in starting materials or unoptimized workup procedures. Systematic screening via DoE (Design of Experiments) is recommended .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for the tert-butyl group (δ 1.4 ppm, singlet), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR), and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Carbamate carbonyl appears at ~155 ppm; trifluoromethyl carbon at ~120 ppm (q, J = 280 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₉F₃N₂O₂ requires m/z 352.1397) .
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced: What strategies mitigate challenges in introducing the trifluoromethyl group during synthesis?
Methodological Answer:
The trifluoromethyl group’s electronegativity and steric bulk pose challenges:
- Late-stage introduction : Use of Langlois’ reagent (CF₃SO₂Na) under radical conditions (e.g., photoredox catalysis) minimizes side reactions .
- Protecting group compatibility : Ensure Boc groups are stable under trifluoromethylation conditions (e.g., avoid strong acids).
- Purification : Reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients resolves CF₃-containing byproducts .
Contradictions in yields (e.g., 40% vs. 70%) may stem from competing C–H activation pathways, requiring mechanistic studies (e.g., DFT calculations) .
Basic: How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The Boc group is base-stable but acid-labile:
- Acidic conditions : Cleaved with TFA (neat or in DCM) or HCl/dioxane, generating the free amine. Stability studies show <5% degradation after 24 hours at pH 7, but rapid cleavage at pH <2 .
- Basic conditions : Stable in aqueous NaOH (pH 12) at room temperature but degrades at elevated temperatures (>50°C) .
Stability testing protocol: - HPLC monitoring at 254 nm over 24–72 hours under varying pH/temperature.
- TGA/DSC to assess thermal decomposition thresholds (~180°C for Boc derivatives) .
Advanced: How can contradictions in NMR data due to dynamic rotational isomerism be resolved?
Methodological Answer:
Rotational barriers in carbamates cause peak splitting or broadening:
- Variable-temperature NMR : Cooling to −40°C slows rotation, resolving split signals. For example, tert-butyl group protons may split into two singlets below −20°C .
- DFT calculations : Predict rotational barriers (e.g., 10–15 kcal/mol for similar carbamates) and correlate with experimental data.
- 2D NOESY : Detects through-space interactions between the Boc group and adjacent substituents, confirming preferred conformers .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (30–50% EtOAc). The compound’s moderate polarity (LogP ~3.5) ensures good separation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity.
- Support-assisted liquid extraction (SLE) : Effective for removing hydrophilic impurities (e.g., unreacted amines) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity.
- DFT calculations :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Transition state modeling (e.g., SN2 reactions at the carbamate carbonyl) .
- MD simulations : Assess solvation effects on reactivity in polar vs. non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
